molecular formula C25H34O6 B1683875 Budesonide CAS No. 51333-22-3

Budesonide

货号: B1683875
CAS 编号: 51333-22-3
分子量: 430.5 g/mol
InChI 键: VOVIALXJUBGFJZ-PNYLKFOFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of budesonide involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in the presence of 1,4-dioxane as a solvent and perchloric acid as a catalyst. This reaction results in a mixture of two epimers, which are then separated and purified . The reaction is typically carried out at a temperature range of 0–5°C .

Industrial Production Methods: A continuous flow process has been developed for the industrial production of this compound. This method optimizes various parameters such as flow rate, temperature, residence time, and solution volumes to achieve the desired molar ratio of epimers. This process is cost-effective and can be readily scaled up for industrial production .

化学反应分析

Types of Reactions: Budesonide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

科学研究应用

Gastrointestinal Disorders

Ulcerative Colitis and Crohn's Disease

Budesonide is extensively studied for its role in managing ulcerative colitis (UC) and Crohn's disease (CD). Its unique formulation allows for targeted delivery to the intestine, minimizing systemic side effects associated with traditional corticosteroids.

  • Efficacy in Ulcerative Colitis : A phase III study demonstrated that this compound MMX (9 mg) significantly improved combined clinical and endoscopic remission rates compared to placebo (17.4% vs. 4.5%; p=0.0047) in patients with mild-to-moderate UC . Additionally, a one-year study indicated that low-dose this compound (4.5 mg/day) maintained clinical remission in 61.4% of patients with collagenous colitis, compared to only 16.7% in the placebo group (p<0.001) .
  • Comparative Studies : this compound has been shown to be effective for inducing remission in mild-to-moderate CD, particularly for patients with distal ileum involvement. In a meta-analysis, this compound was found to have a favorable safety profile compared to traditional systemic corticosteroids .
Study TypeConditionThis compound DoseRemission Rate (%)Comparison Group
Phase IIIUlcerative Colitis9 mg17.4Placebo
One-Year Follow-UpCollagenous Colitis4.5 mg/day61.4Placebo
Meta-AnalysisCrohn's DiseaseVariousVariesSystemic Corticosteroids

Respiratory Disorders

Asthma and Chronic Obstructive Pulmonary Disease (COPD)

This compound is also widely utilized in inhaled formulations for asthma management and COPD treatment.

  • Asthma Management : Inhaled this compound has been shown to effectively reduce asthma exacerbations and improve lung function over long-term use. Studies indicate that it is among the most effective treatments available for persistent asthma .
  • COPD Treatment : this compound, when used in combination with long-acting beta-agonists, enhances lung function and decreases the frequency of exacerbations in COPD patients .

Other Applications

This compound is being investigated for additional uses beyond gastrointestinal and respiratory conditions:

  • Allergic Rhinitis : Intranasal formulations of this compound are effective for treating allergic rhinitis, providing relief from nasal symptoms without significant systemic absorption .
  • Potential Role in Cancer Therapy : Emerging research suggests that this compound may have applications in managing inflammation associated with certain cancers, although more studies are needed to establish its efficacy in this area.

作用机制

相似化合物的比较

    Prednisolone: A corticosteroid with systemic effects, used for a wide range of inflammatory and autoimmune conditions.

    Fluticasone: Another inhaled corticosteroid used for asthma and allergic rhinitis.

    Beclomethasone: An inhaled corticosteroid with similar applications to budesonide.

Comparison:

This compound’s unique properties, such as its high water solubility and reversible esterification, make it a valuable corticosteroid with a wide range of applications and a favorable safety profile.

生物活性

Budesonide is a synthetic glucocorticoid widely used for its anti-inflammatory properties, particularly in the treatment of respiratory and gastrointestinal conditions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Activation : this compound binds with high affinity to the glucocorticoid receptor, leading to the modulation of gene expression associated with inflammation and immune response .
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby reducing inflammation in various tissues .
  • Chemopreventive Properties : Research indicates that this compound may prevent the formation of lung adenomas and adenocarcinomas in experimental models, suggesting potential applications in cancer prevention .

Therapeutic Applications

This compound is utilized in various clinical settings, including:

  • Asthma and Chronic Obstructive Pulmonary Disease (COPD) : Inhaled this compound is effective in managing asthma symptoms and improving lung function. A study demonstrated that inhaled this compound significantly improved peak expiratory flow rates (PEF) compared to placebo .
  • Eosinophilic Esophagitis (EoE) : A phase 3 trial showed that this compound oral suspension (BOS) significantly improved histologic and symptomatic outcomes in patients with EoE compared to placebo. The stringent histologic response was achieved in 53.1% of BOS-treated patients versus 1.0% in the placebo group .
  • Inflammatory Bowel Disease (IBD) : this compound is effective in treating Crohn's disease and ulcerative colitis. Clinical trials have shown that this compound capsules are more effective than placebo and mesalazine for inducing remission in Crohn's disease .

Table 1: Summary of Key Studies on this compound

StudyConditionInterventionOutcome
Sandborn et al., 2005Ulcerative ColitisThis compound vs PlaceboImproved CDAI scores; no significant difference in relapse rates at 12 months
Mantzaris et al., 2003Crohn's DiseaseThis compound vs MesalazineLower relapse rates with this compound (55% vs 82%; p=0.045)
MedRxiv Study, 2021COVID-19Inhaled this compound vs Usual CareReduced need for urgent medical care; median recovery time shorter by 1 day
Clinical Trial NCT02605837EoEThis compound Oral Suspension vs PlaceboSignificant improvement in histologic response (53.1% vs 1%; p<0.001)

Pharmacokinetics

This compound has a unique pharmacokinetic profile:

  • Bioavailability : Approximately 11% due to extensive first-pass metabolism.
  • Metabolism : Primarily metabolized by CYP3A4 to inactive metabolites, with negligible glucocorticoid activity compared to the parent compound .
  • Elimination : About 60% is excreted in urine as metabolites, with no unchanged drug detected .

Safety Profile

This compound is generally well tolerated, with a lower incidence of systemic side effects compared to other corticosteroids like prednisolone. In clinical trials, adverse events were similar to those observed with placebo or mesalazine treatments, indicating a favorable safety profile for short-term use .

常见问题

Basic Research Questions

Q. What experimental design considerations are critical for preclinical studies evaluating budesonide’s pharmacokinetics?

Methodological Answer: Preclinical studies require standardized dosing protocols to account for species-specific metabolic differences. For example, oral versus inhalation delivery impacts bioavailability due to first-pass metabolism in the liver . Use high-performance liquid chromatography (HPLC) to quantify plasma concentrations, ensuring calibration against species-specific protein-binding profiles. Include control groups receiving placebo or comparator corticosteroids (e.g., fluticasone) to isolate this compound-specific effects. Replicate experiments across multiple cohorts to address biological variability .

Q. How can researchers optimize in vitro models to study this compound’s anti-inflammatory mechanisms?

Methodological Answer: Utilize primary human bronchial epithelial cells (HBECs) exposed to lipopolysaccharide (LPS) or TNF-α to simulate inflammation. Measure IL-6, IL-8, and NF-κB activation via ELISA or Western blot. Dose-response curves should span this compound’s therapeutic range (1–100 nM), with dexamethasone as a positive control. Include RNA sequencing to identify non-canonical pathways (e.g., MAPK modulation) . Validate findings using siRNA knockdown of glucocorticoid receptors to confirm target specificity .

Q. What statistical approaches are recommended for analyzing dose-dependent efficacy in asthma trials?

Methodological Answer: Apply mixed-effects models to longitudinal data (e.g., FEV₁ measurements) to account for intra-patient variability. Stratify analyses by baseline eosinophil counts, as this compound’s efficacy correlates with Th2 inflammation biomarkers. Use Kaplan-Meier curves for time-to-exacerbation endpoints, with Cox proportional hazards models adjusting for covariates like smoking history .

Advanced Research Questions

Q. How can contradictory findings on this compound’s systemic absorption be resolved across clinical trials?

Methodological Answer: Discrepancies arise from differences in inhalation devices (e.g., metered-dose inhalers vs. dry powder) and patient adherence monitoring. Conduct pharmacokinetic studies with real-time adherence tracking (e.g., electronic inhalers). Compare plasma this compound levels via LC-MS/MS, stratified by delivery method and patient demographics (e.g., BMI, age). Meta-regression of existing trials can identify confounding variables (e.g., CYP3A4 polymorphism prevalence) .

Q. What methodologies address heterogeneity in this compound’s long-term efficacy for COPD subtypes?

Methodological Answer: Employ cluster-randomized trials grouping patients by phenotype (e.g., eosinophilic vs. neutrophilic COPD). Use omics approaches (proteomics, transcriptomics) to identify biomarkers predictive of response. Integrate real-world data (RWD) from EHRs to assess exacerbation rates in broader populations. Apply machine learning to stratify responders/non-responders based on multidimensional data (e.g., sputum microbiome, cytokine profiles) .

Q. How should researchers design studies to evaluate this compound’s immunomodulatory effects beyond glucocorticoid receptor activation?

Methodological Answer: Use CRISPR-Cas9 gene editing in cell lines to knock out glucocorticoid receptors and assess residual anti-inflammatory activity. Perform chromatin immunoprecipitation sequencing (ChIP-seq) to map non-canonical DNA-binding sites. In vivo models (e.g., GR-knockout mice) can isolate receptor-independent pathways. Validate findings with phosphoproteomics to identify kinase signaling modulation .

Q. Methodological Frameworks and Data Interpretation

Q. What frameworks guide hypothesis formulation for this compound’s role in eosinophilic esophagitis (EoE)?

Methodological Answer: Apply the PICO framework:

  • P : Patients with confirmed EoE (histologic ≥15 eosinophils/HPF).
  • I : Topical this compound (e.g., viscous suspension).
  • C : Placebo or proton pump inhibitors.
  • O : Symptom resolution and histologic remission. Use the FINER criteria to ensure feasibility (e.g., recruitment via tertiary care centers) and novelty (e.g., comparing this compound to biologics like dupilumab) .

Q. How can meta-analyses reconcile divergent outcomes in this compound/formoterol combination therapy trials?

Methodological Answer: Perform subgroup analyses stratified by asthma severity (GINA steps 1–5) and exacerbation history. Assess publication bias using funnel plots and Egger’s test. Pool individual participant data (IPD) to adjust for covariates (e.g., adherence, inhaler technique). GRADE criteria should evaluate evidence quality, emphasizing trials with blinded outcome assessors .

Q. Tables for Data Synthesis

Table 1. Key Variables in this compound Pharmacokinetic Studies

VariableImpact on AbsorptionMethodological Consideration
Inhalation device type±30% bioavailabilityStandardize device training for patients
CYP3A4 activityAlters metabolismGenotype participants pre-trial
Plasma protein bindingAffects free fractionUse equilibrium dialysis for measurement

Table 2. Common Pitfalls in this compound Trial Design

PitfallMitigation Strategy
Poor adherence monitoringUse electronic inhalers with timestamps
Uncontrolled confoundersStratify by biomarkers (e.g., FeNO)
Overreliance on surrogate endpointsInclude patient-reported outcomes (e.g., ACQ-6)

属性

CAS 编号

51333-22-3

分子式

C25H34O6

分子量

430.5 g/mol

IUPAC 名称

(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16?,17?,18?,20?,21?,22?,23-,24-,25+/m0/s1

InChI 键

VOVIALXJUBGFJZ-PNYLKFOFSA-N

SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

手性 SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=C[C@@]5(C4C(C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C

规范 SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

外观

Solid powder

沸点

599.7

颜色/形态

Crystals

熔点

221-232 °C (decomposes)

Key on ui other cas no.

51333-22-3
51372-29-3

物理描述

Solid

Pictograms

Irritant; Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

Chemical stability: Stable under recommended storage conditions.

溶解度

Practically insoluble in water
Freely soluble in chloroform;  sparingly soluble in ethanol, alcohol;  practically insoluble in heptane

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Budesonide
Budesonide, (R)-Isomer
Budesonide, (S)-Isomer
Horacort
Pulmicort
Rhinocort

蒸汽压力

8.81X10-15 mm Hg at 25 °C (est)

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
Budesonide
Reactant of Route 3
Reactant of Route 3
Budesonide
Reactant of Route 4
Budesonide
Reactant of Route 5
Budesonide
Reactant of Route 6
Budesonide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。